molecular formula C21H16F2N4O3 B2928719 2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955781-19-8

2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2928719
CAS No.: 955781-19-8
M. Wt: 410.381
InChI Key: AOJZXWUVTVUTRH-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H16F2N4O3 and its molecular weight is 410.381. The purity is usually 95%.
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Biological Activity

2,4-Difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound with potential pharmacological applications. Its structure incorporates multiple functional groups, including methoxy and imidazo[1,2-b]pyridazine moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimycobacterial properties and other relevant pharmacological effects.

Chemical Structure

The molecular formula for this compound is C21H16F2N4O3, with a molecular weight of approximately 410.4 g/mol. The compound features two fluorine atoms and two methoxy groups attached to a phenyl ring, enhancing its lipophilicity and biological interactions.

Antimycobacterial Activity

Research has demonstrated that derivatives of the imidazo[1,2-b]pyridazine scaffold exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study by Moraski et al. highlighted the structure-activity relationships (SAR) of various compounds within this class. The presence of specific substituents on the phenyl and imidazo rings was crucial for enhancing activity against Mtb. For instance, compounds with a phenyl moiety bearing fluoro substituents at C2 and methoxy groups at C3 showed promising results in vitro .

Table 1: In Vitro Antimycobacterial Activity of Selected Compounds

CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)Mtb MIC90 (μM)
1aBnOPh13.02
1b3-MeO-BnO4-F-Ph12.64
2aBnSPh0.51.44
2b3-MeO-BnS2-F-Ph0.51.26

These findings indicate that the compound's structural modifications can significantly influence its efficacy against tuberculosis.

Other Biological Activities

In addition to antimycobacterial properties, compounds containing the imidazo[1,2-b]pyridazine structure have been investigated for various other biological activities, including:

  • Inhibition of Neutral Sphingomyelinase : Certain derivatives have shown potential in inhibiting neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's . These inhibitors may help mitigate tau and amyloid pathology.
  • Anticancer Activity : Some studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines, although specific data on this compound remains limited.

Case Studies

A notable case study involved the evaluation of structural analogs of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis. The study assessed their cytotoxicity on human embryonic kidney cells (HEK-293), revealing that most active compounds were non-toxic at effective concentrations . This suggests a favorable therapeutic index for further development.

Properties

IUPAC Name

2,4-difluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O3/c1-29-18-6-3-12(17-11-27-19(24-17)7-8-20(26-27)30-2)9-16(18)25-21(28)14-5-4-13(22)10-15(14)23/h3-11H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJZXWUVTVUTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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